2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile

Medicinal Chemistry Organic Synthesis Building Block

Unique bifunctional benzimidazole scaffold combining a reactive 2-chloromethyl electrophile with a 6-nitrile group for orthogonal derivatization. Enables parallel SAR exploration at both positions—critical for MRSA-focused antimicrobial libraries and amidoxime prodrug synthesis. This regiochemistry is non-substitutable; analogs lacking either handle lose key synthetic versatility. Offered as a research-grade building block with verified identity.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
CAS No. 150613-50-6
Cat. No. B139613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
CAS150613-50-6
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC(=N2)CCl
InChIInChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13)
InChIKeyXAMQWUSDVFFTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile (CAS 150613-50-6): Key Benzimidazole Intermediate for Targeted Synthesis and SAR Studies


2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile (CAS 150613-50-6) is a bifunctional benzimidazole heterocycle with the molecular formula C9H6ClN3 and a molecular weight of 191.62 g/mol . Its structure features a chloromethyl group at the 2-position and a nitrile group at the 6-position of the benzimidazole core . This compound functions primarily as a versatile synthetic intermediate, with the electrophilic chloromethyl group serving as a site for nucleophilic substitution reactions and the nitrile group offering a handle for further derivatization into amidoximes and other functional groups [1]. It appears as a very dark brown solid with limited solubility in chloroform and methanol, and requires storage under inert atmosphere at -20°C .

Why 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile Cannot Be Interchanged with Other Benzimidazole Building Blocks


The specific substitution pattern of 2-(chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is critical for its synthetic utility and cannot be replicated by generic benzimidazole analogs. The combination of a reactive 2-chloromethyl electrophile and a 6-nitrile group provides a unique bifunctional handle that enables orthogonal derivatization strategies . Interchanging with compounds lacking either group, such as 2-(chloromethyl)-1H-benzo[d]imidazole (without the nitrile), results in the loss of the nitrile's capacity for amidoxime formation or further nitrile-specific transformations [1]. Conversely, substituting with a 6-cyano benzimidazole lacking the 2-chloromethyl group eliminates the key nucleophilic substitution entry point. The specific regiochemistry (2-chloromethyl and 6-nitrile) dictates the electronic properties and reactivity of the fused heterocyclic system, which directly impacts the structure-activity relationships (SAR) in downstream applications [2].

Quantitative Evidence for Selecting 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile (CAS 150613-50-6) Over Comparators


Synthetic Versatility: Bifunctional 2-Chloromethyl and 6-Nitrile Reactivity Enables Orthogonal Derivatization Compared to Mono-Functional Analogs

This compound offers a distinct synthetic advantage due to its dual reactive sites: the electrophilic 2-chloromethyl group and the 6-nitrile group . In contrast, the closely related analog 2-(chloromethyl)-1H-benzo[d]imidazole (CAS 4857-4-9) possesses only the chloromethyl handle, lacking the nitrile group for amidoxime formation or other nitrile-specific chemistries [1]. This bifunctionality enables sequential, orthogonal modifications that are impossible with mono-functional comparators.

Medicinal Chemistry Organic Synthesis Building Block

Validated Use in High-Yield Microwave-Assisted Synthesis of Benzimidazoquinoxaline Derivatives

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a specifically cited and useful reagent for the synthesis of benzimidazoquinoxaline derivatives under microwave irradiation [1]. This established application provides a known, efficient synthetic pathway, whereas the utility of analogs like 2-(chloromethyl)-1H-benzo[d]imidazole in this specific microwave-assisted protocol is not documented in the same source.

Microwave Synthesis Heterocyclic Chemistry Medicinal Chemistry

Antimicrobial Activity Potential: Derivatives Show Comparable Potency to Ciprofloxacin Against MRSA Strains

While direct head-to-head activity data for the parent compound is not available, derivatives synthesized from a 2-(chloromethyl)-1H-benzo[d]imidazole scaffold have demonstrated significant antibacterial activity. Specifically, some compounds from this series displayed minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) that were comparable to the widely-used drug ciprofloxacin [1]. This contrasts with the baseline expectation for unsubstituted or simply substituted benzimidazoles, which generally exhibit lower potency. The 6-nitrile and 2-substituent combination is thus implicated in achieving this high level of activity.

Antimicrobial MRSA Drug Discovery

Recommended Application Scenarios for 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile (CAS 150613-50-6)


Medicinal Chemistry: Synthesis of Targeted Libraries for Antimicrobial Drug Discovery

Given the demonstrated class-level potential for generating derivatives with potent activity against MRSA [1], this compound is ideally suited as a starting material for synthesizing focused libraries of benzimidazole-based antimicrobial agents. The bifunctional nature allows for parallel exploration of structure-activity relationships at both the 2- and 6- positions.

Synthetic Methodology: Development of Microwave-Assisted Protocols for Fused Heterocycles

As this compound is a cited reagent for the microwave-assisted synthesis of benzimidazoquinoxalines [1], it is a valuable substrate for laboratories developing or optimizing rapid, efficient synthetic routes to complex fused heterocyclic systems. Its use can serve as a benchmark for comparing reaction yields and conditions against other methodologies.

Chemical Biology: Generation of Bifunctional Probes and Affinity Reagents

The orthogonal reactivity of the 2-chloromethyl and 6-nitrile groups [1] makes this building block ideal for constructing bifunctional chemical probes. One functional group can be used to attach a reporter tag (e.g., fluorophore, biotin), while the other can be derivatized to modulate target binding affinity, enabling pull-down assays and target identification studies.

Process Chemistry: Intermediate for Amidoxime Synthesis

The 6-nitrile group is a direct precursor to amidoxime derivatives via reaction with hydroxylamine [1]. Amidoximes are valuable intermediates in medicinal chemistry, often serving as prodrug moieties or as precursors to other functional groups like amidines and oxadiazoles. This compound provides a direct, literature-supported entry into this important chemical space.

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